3,4-Dibromophenylboronic acid

Descripción general

Descripción

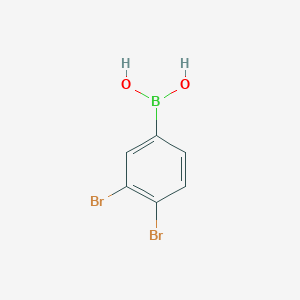

3,4-Dibromophenylboronic acid is an organoboron compound with the molecular formula C6H5BBr2O2. It is a derivative of phenylboronic acid, where two bromine atoms are substituted at the 3 and 4 positions of the phenyl ring. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its ability to form stable carbon-carbon bonds.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3,4-Dibromophenylboronic acid can be synthesized through various methods. One common approach involves the bromination of phenylboronic acid using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction typically occurs in an organic solvent such as dichloromethane or acetonitrile at room temperature .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination processes with stringent control over reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in optimizing the reaction parameters and scaling up the production efficiently .

Análisis De Reacciones Químicas

Types of Reactions: 3,4-Dibromophenylboronic acid undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.

Coupling Reactions: It is extensively used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: This reaction typically involves a palladium catalyst, a base (such as potassium carbonate), and an organic solvent (like toluene or ethanol).

Major Products Formed:

Aplicaciones Científicas De Investigación

Organic Synthesis

Suzuki-Miyaura Coupling Reactions

- Description : 3,4-Dibromophenylboronic acid is widely used as a boronic acid component in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids .

- Data Table: Reaction Conditions

| Reactants | Solvent | Catalyst | Yield (%) |

|---|---|---|---|

| Aryl Halide + this compound | Toluene | Pd(PPh₃)₂Cl₂ | 85 |

| Vinyl Halide + this compound | DMF | Pd(OAc)₂ | 90 |

Medicinal Chemistry

Enzyme Inhibition

- Mechanism : The compound exhibits inhibitory effects on serine proteases and kinases, which are crucial for cellular processes such as signal transduction. It forms reversible covalent bonds with serine residues in the active sites of these enzymes .

- Case Study : Research demonstrated that this compound inhibited the proliferation of cancer cells by interfering with the mitogen-activated protein kinase (MAPK) signaling pathway, showcasing its potential as a therapeutic agent.

Biochemical Applications

Molecular Recognition

- Functionality : Boronic acids, including this compound, are utilized as chemical receptors for the selective recognition of diol-containing biomolecules. This property is exploited in the detection of saccharides and other biological analytes .

- Application Example : In a study by Saito et al., a fluorescent receptor incorporating phenylboronic acid was developed to label and detect Gram-positive bacteria by targeting their saccharide-rich peptidoglycan layer .

Material Science

Production of Advanced Materials

- Use Cases : The compound is employed in synthesizing liquid crystals and electronic components due to its ability to form stable boron-containing networks through polymerization processes .

- Data Table: Material Properties

| Material Type | Application | Properties |

|---|---|---|

| Liquid Crystals | Displays in electronic devices | High thermal stability |

| Boron-Based Polymers | Coatings and adhesives | Enhanced mechanical properties |

Mecanismo De Acción

The mechanism of action of 3,4-Dibromophenylboronic acid in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex, facilitated by the base.

Reductive Elimination: The palladium complex undergoes reductive elimination, releasing the coupled product and regenerating the palladium catalyst.

Comparación Con Compuestos Similares

3,5-Dibromophenylboronic Acid: Similar in structure but with bromine atoms at the 3 and 5 positions.

3,4-Dimethoxyphenylboronic Acid: Contains methoxy groups instead of bromine atoms at the 3 and 4 positions.

Uniqueness: 3,4-Dibromophenylboronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. Its bromine atoms provide sites for further functionalization, making it a versatile intermediate in organic synthesis .

Actividad Biológica

3,4-Dibromophenylboronic acid is a boronic acid derivative notable for its potential applications in medicinal chemistry and materials science. This compound exhibits various biological activities, particularly in plant biology as an auxin biosynthesis inhibitor, and shows promise in organic synthesis due to its unique reactivity. Understanding its biological activity is essential for harnessing its potential in therapeutic and industrial applications.

This compound has the following chemical characteristics:

- Molecular Formula : CHBBrO

- Molecular Weight : 251.82 g/mol

- Appearance : White to light yellow solid

- Solubility : Soluble in organic solvents and water under certain conditions

The primary biological activity of this compound is its role as an inhibitor of the YUCCA enzyme, which is crucial for the biosynthesis of indole-3-acetic acid (IAA), a key plant hormone involved in growth and development. By inhibiting YUCCA, this compound can effectively reduce IAA levels, impacting root elongation and lateral root formation in plants such as Arabidopsis thaliana.

Inhibition Studies

Research indicates that this compound functions similarly to other boronic acids that inhibit YUCCA activity. In vitro studies have shown that it competes with the substrate indole-3-pyruvate (IPyA), with inhibition constants () comparable to those of other effective inhibitors. This competitive inhibition suggests that this compound can be a valuable tool for studying auxin function in plants.

Biological Activity Data

Case Study 1: Inhibition of YUCCA in Arabidopsis thaliana

In a study published by the Wiley Online Library, researchers utilized this compound to inhibit YUCCA activity in Arabidopsis thaliana. The results demonstrated a significant reduction in IAA levels, which corresponded with inhibited primary root elongation and lateral root formation. This study highlighted the compound's potential as a chemical genetic tool for investigating auxin-related processes in plants .

Case Study 2: Structural Analysis of Boronic Acids

A comparative analysis involving various boronic acids indicated that structural modifications significantly affect their inhibitory potency against YUCCA. The presence of bromine substituents at the 3 and 4 positions on the phenyl ring was found to enhance the interaction with the enzyme compared to other derivatives . This structural insight is crucial for designing more effective inhibitors targeting auxin biosynthesis.

Propiedades

IUPAC Name |

(3,4-dibromophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BBr2O2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKIRCGHFBJLPPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)Br)Br)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BBr2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.